Superior Caspase-1 Selectivity Compared to Other Chromogenic Substrates
In a systematic evaluation of seven recombinant human caspases, the specificity of various chromogenic pNA substrates was quantified. While the exact specificity factor for Ac-VAD-pNA was not determined in this study, Ac-YVAD-pNA, the designated caspase-1 substrate, was found to be the most specific among all tested, cleaved exclusively by caspase-1. In contrast, other substrates like Ac-DEVD-pNA and Ac-IETD-pNA showed promiscuous cleavage by up to five different caspases [1]. Given that Ac-VAD-pNA shares the same core VAD recognition motif as Ac-YVAD-pNA, which is known to confer high specificity , it is inferred that Ac-VAD-pNA provides superior selectivity for caspase-1 over other commonly used substrates (e.g., DEVD, IETD) that are prone to cross-reactivity.
| Evidence Dimension | Caspase-1 Substrate Specificity (Number of Cleaving Caspases) |
|---|---|
| Target Compound Data | Inferred to be cleaved only by caspase-1 |
| Comparator Or Baseline | Ac-DEVD-pNA (cleaved by caspase-3, -6, -7, -8, -10); Ac-IETD-pNA (cleaved by caspase-8, -10, and others) |
| Quantified Difference | Ac-VAD-pNA's VAD motif suggests high selectivity for caspase-1, compared to the promiscuity of DEVD and IETD substrates. |
| Conditions | Purified recombinant human caspases 1-10, in vitro cleavage assay monitoring pNA release at 405 nm. |
Why This Matters
For experiments where signal must be unequivocally attributed to caspase-1 activity, substrates with high selectivity are essential to avoid confounding results from other caspases.
- [1] Pereira, N. A., & Song, Z. (2008). Some commonly used caspase substrates and inhibitors lack the specificity required to monitor individual caspase activity. Biochemical and Biophysical Research Communications, 377(3), 873-877. View Source
